molecular formula C17H25NO5S B2384319 2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1795305-57-5

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2384319
CAS No.: 1795305-57-5
M. Wt: 355.45
InChI Key: ZWLNUEMFSPMUFB-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a complex organic compound with the molecular formula C17H25NO5S. This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a tetrahydro-2H-pyran-4-ylthioethyl side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxy groups and the thioether linkage play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-trimethoxybenzamide: Lacks the tetrahydro-2H-pyran-4-ylthioethyl side chain.

    N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide: Lacks the methoxy groups.

    2,3,4-trimethoxy-N-(2-ethyl)benzamide: Lacks the thioether linkage.

Uniqueness

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is unique due to the combination of its methoxy groups and the tetrahydro-2H-pyran-4-ylthioethyl side chain.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-20-14-5-4-13(15(21-2)16(14)22-3)17(19)18-8-11-24-12-6-9-23-10-7-12/h4-5,12H,6-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLNUEMFSPMUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCSC2CCOCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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